6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of two methoxy groups at the 6th and 7th positions of the quinoline ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is the sigma-2 receptor . This receptor has been extensively studied for its role in various pharmacological functions, tumor imaging, and cancer therapeutics .
Mode of Action
This compound interacts with the sigma-2 receptor, demonstrating high affinities and selectivities . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The sigma-2 receptor, its primary target, is known to be involved in various cellular processes, including cell proliferation and apoptosis
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the sigma-2 receptor . Given the receptor’s involvement in cell proliferation and apoptosis, the compound could potentially influence these processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the sigma-2 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents followed by dehydration and reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Dehydrating agents like POCl3 and P2O5 are also frequently used .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It finds applications in the development of dyes, pesticides, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methoxy groups at the 6th and 7th positions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This is a closely related compound with similar biological activities.
Uniqueness
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h6-7,12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRHKEBPRVFTBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588454 | |
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99986-04-6 | |
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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